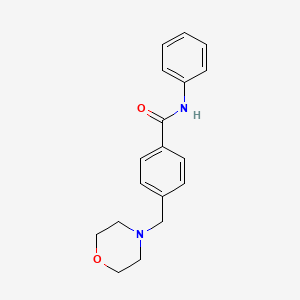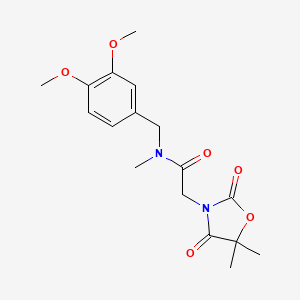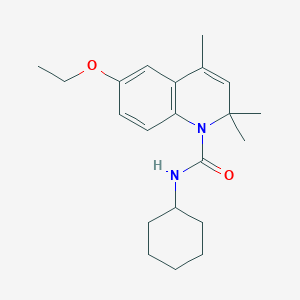
1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine” is a chemical compound. It is also known as "Piperazine, 1-(2-ethoxyphenyl)-, hydrochloride (1:1)" . It may be used in chemical synthesis studies .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of potential genotoxic impurities of sildenafil, a related compound, has been reported . Another study discussed the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . The synthesis of phenols, which could be related to the ethoxyphenyl group in the compound, has also been described .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the molecular formula of 1-(2-Ethoxyphenyl)acetone is C11H14O2 . Another related compound, 1-(2-Ethoxyphenyl)-3-[2-(4-propyl-1-piperazinyl)ethyl]urea, has a molecular formula of C18H30N4O2 .Chemical Reactions Analysis
The oxidation reactions of 4,7- and 6,7-dihydroazolo[1,5-а]pyrimidines with bromine have been studied, and the effects of the ethoxyphenyl substituent on the reaction kinetics were demonstrated . Another study discussed the separation and determination of process-related impurities of sildenafil, a related compound .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles, which are widely investigated for a range of pharmacological activities . These include antiviral, anticonvulsant, antibacterial, hypolipidaemic and anti-inflammatory effects, and potential anticancer drug candidates .
Nonlinear Optical Properties
The push-pull effects of thiazolidinone derivatives, including those synthesized using this compound, have been receiving special attention of physicists and chemists for their nonlinear optical properties .
Organic Photovoltaic Cells
The compound can be used in the development of organic photovoltaic cells . The presence and the nature of the moiety in position 5 of thiazolidinones plays a key role in their biological and physical properties .
Microplastics Research
In the field of environmental science, the compound is used in the study of microplastics, plasticizers, and additives in freshwater bivalves . It functions as a light stabilizer employed in linear low-density polyethene polymers intended for repeat food contact use .
Mercury Detection
The compound can be used in the detection of mercury at low levels by use of potentiometry . This is achieved by using the ionic liquid 1-N-butyl-3-methylimidazolium tetrafluoroborate (BMIM·BF4) as a binder with the carbon nanotube and the ionophore 1-(2-ethoxyphenyl)-3-(3-nitrophenyl)triazene (ENTZ) .
Vulcanizing Additive
The compound can also function as a vulcanizing additive to polymerize resins and obtain certain types of materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, urapidil, is known to target the5HT-1A receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.
Mode of Action
It’s worth noting that urapidil, a related compound, acts as anα-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The activation of the 5ht-1a receptor by urapidil suggests that it may influenceserotonin signaling pathways .
Pharmacokinetics
A related compound was studied in vitro with rat liver microsomal fractions, and four metabolites were directly or indirectly established . The metabolic pathways involved are oxidative dealkylation, aromatic and alicyclic hydroxylation .
Result of Action
The related compound urapidil can prevent reflex tachycardia in patients , which has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Propiedades
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-17-6-4-3-5-16(17)20-11-13-21(14-12-20)18(22)15-7-9-19-10-8-15/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXKYBMSYYXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Ethoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4aS*,8aS*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5628930.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5628964.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)
![N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5628995.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)